Methyl ethanesulfonate (MES) is a monofunctional alkylating agent and sulfonate ester characterized by its boiling point of approximately 214 °C and a density of 1.177 g/cm³. As an electrophilic methyl source, it is primarily utilized in Williamson ether syntheses, the derivatization of sensitive pharmaceutical intermediates, and the formulation of advanced materials such as vacuum-UV photoresists and non-aqueous battery electrolytes. Compared to traditional methylating agents, MES offers a balanced reactivity profile, combining the reliable leaving-group capability of the ethanesulfonate (esylate) anion with significantly lower volatility than methyl iodide, making it a highly processable reagent for both bench-scale and industrial applications .
Substituting methyl ethanesulfonate with more ubiquitous methylating agents like methyl methanesulfonate (MMS), dimethyl sulfate (DMS), or methyl p-toluenesulfonate (MeOTs) frequently compromises process safety, reaction selectivity, or material performance. While DMS and methyl iodide are potent, their high volatility and severe toxicity mandate stringent, cost-intensive handling protocols that MES avoids. Furthermore, substituting MES with aromatic agents like MeOTs introduces strong UV chromophores that are strictly incompatible with deep-UV optical applications (e.g., 157 nm photoresists). Even compared to its closest analog, MMS, the ethanesulfonate leaving group of MES provides distinct lipophilicity and steric parameters, which can critically alter reaction kinetics, byproduct solubility in non-polar solvents, and the composition of solid electrolyte interphases (SEI) in energy storage applications .
In industrial O-methylation workflows, reagent volatility directly dictates the required engineering controls and associated procurement costs. Methyl ethanesulfonate exhibits a boiling point of 214 °C and a flash point of 83.5 °C, making it a stable, low-volatility liquid at standard operating conditions. In stark contrast, methyl iodide boils at 42 °C, presenting a severe inhalation hazard and requiring specialized containment. This significant difference in vapor pressure allows MES to be handled with standard fume hood protocols while still delivering reliable electrophilic reactivity for ether syntheses .
| Evidence Dimension | Boiling point and volatility-driven handling requirements |
| Target Compound Data | BP ~214 °C (low volatility hazard) |
| Comparator Or Baseline | Methyl iodide (BP 42 °C) |
| Quantified Difference | >170 °C higher boiling point than methyl iodide |
| Conditions | Standard atmospheric pressure (760 mmHg) handling |
Procuring MES reduces the engineering overhead and safety risks associated with highly volatile methylating agents without sacrificing alkylation efficiency.
The design of polymers for vacuum-UV (VUV) photoresists requires precursors that do not absorb heavily in the deep UV spectrum. Methyl ethanesulfonate is highly transparent in the 157 nm region, a critical wavelength for advanced optical lithography. When aromatic sulfonates such as methyl p-toluenesulfonate (MeOTs) are used as substitutes, the presence of the benzene ring causes massive optical attenuation at 157 nm, rendering the resulting polymer formulations unusable for VUV applications. MES is therefore specifically procured for Density Functional Theory (DFT) modeling and the synthesis of vinyl alkylsulfonate polymers tailored for 157 nm transparency .
| Evidence Dimension | Optical transparency at 157 nm |
| Target Compound Data | High transparency (aliphatic sulfonate ester) |
| Comparator Or Baseline | Methyl p-toluenesulfonate (MeOTs) |
| Quantified Difference | Elimination of aromatic π-π* absorption bands in the VUV region |
| Conditions | Vacuum-UV spectroscopic evaluation of photoresist precursors |
MES is a mandatory selection over aromatic methylating agents for the synthesis of photoresist polymers requiring 157 nm transparency.
In the validation of biological models for genotoxicity, the choice of the mono-alkylating reference agent impacts the sensitivity of the assay. Studies utilizing arginine-requiring mutants (arg-I-) of Chlamydomonas reinhardi demonstrated that at comparable lethality levels, methyl ethanesulfonate (MES) and methyl methanesulfonate (MMS) induced significantly higher reversion frequencies than ethyl methanesulfonate (EMS). This quantitative difference in DNA methylation versus ethylation efficiency makes MES a reliable positive control and reference material for quantifying potential genotoxic impurities (PGIs) in pharmaceutical formulations[1].
| Evidence Dimension | Mutation reversion frequency |
| Target Compound Data | High reversion efficacy (comparable to MMS) |
| Comparator Or Baseline | Ethyl methanesulfonate (EMS) |
| Quantified Difference | MES is significantly more effective than EMS at inducing reversions at equivalent lethality |
| Conditions | arg-I- mutant reversion assay in Chlamydomonas reinhardi |
Laboratories procuring reference standards for genotoxicity assays must prioritize methylating agents like MES over ethylating agents like EMS to ensure maximum assay sensitivity.
The structural difference between the ethanesulfonate (esylate) and methanesulfonate (mesylate) leaving groups alters the solubility and kinetic profile of the resulting intermediates. In the synthesis of functionalized furanic compounds, the use of an ethanesulfonyl moiety yields an esylate intermediate, which possesses slightly higher lipophilicity than its mesylate counterpart. This added aliphatic bulk improves compatibility and solubility in non-polar organic solvents during subsequent downstream transformations, providing a measurable processability advantage over the more rigid methyl methanesulfonate baseline[1].
| Evidence Dimension | Leaving group lipophilicity and solvent compatibility |
| Target Compound Data | Ethanesulfonate (esylate) leaving group |
| Comparator Or Baseline | Methanesulfonate (mesylate) leaving group |
| Quantified Difference | Increases leaving group mass by 14 g/mol (addition of one -CH2- unit), structurally enhancing lipophilicity |
| Conditions | Non-polar organic solvent environments during derivatization |
Procuring MES over MMS allows chemists to tune the lipophilicity of sulfonate intermediates, optimizing solubility and phase-transfer behavior in multi-step syntheses.
Directly leveraging its lack of aromatic chromophores and high transparency at 157 nm, MES is highly suited as a precursor for designing vinyl alkylsulfonate polymers used in next-generation optical lithography and semiconductor manufacturing .
Due to its high boiling point (214 °C) and lower volatility compared to methyl iodide, MES serves as a highly effective methylating agent for the Williamson ether synthesis of aryl methyl ethers and active pharmaceutical ingredients (APIs) where minimizing inhalation hazards is a procurement priority .
Because of its potent mono-alkylating efficacy and distinct chromatographic profile, MES is utilized as a critical reference standard for the quantification of alkyl sulfonate ester impurities in pharmaceutical formulations via gas chromatography .
Exploiting the specific electrochemical stability and lipophilicity of the ethanesulfonate group, MES is procured as an additive in non-aqueous secondary battery electrolytes to favorably modify the solid electrolyte interphase (SEI) layer [1].
Irritant